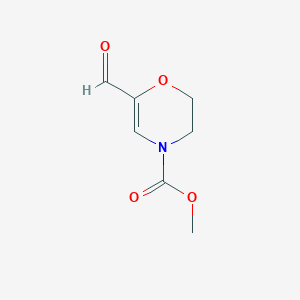

methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-7(10)8-2-3-12-6(4-8)5-9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREQJLYSGKYESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCOC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a formylating agent. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the oxazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms, typically using reducing agents like sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate serves as a vital building block for creating more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways .

Biology

This compound has gained attention for its potential biological activities. It is investigated for its interactions with various biological targets, which may lead to therapeutic applications. Preliminary studies suggest that it could exhibit anti-cancer properties, making it a candidate for further exploration in oncology .

Medicine

This compound is being explored for drug development purposes. Its structure allows it to interact with specific receptors and enzymes involved in various diseases, particularly those related to serotonin pathways. This interaction could potentially lead to treatments for neurological disorders such as depression and anxiety .

Industry

In industrial applications, this compound is utilized in synthesizing materials with desirable chemical properties, including polymers and resins. Its versatility makes it suitable for various applications across different sectors.

Case Study 1: Anticancer Activity

A study examining Mannich bases derived from this compound demonstrated promising anticancer activity against several cell lines including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents, suggesting potential as therapeutic candidates .

Case Study 2: Neuropharmacological Potential

Research has shown that derivatives of methyl 6-formyl-3,4-dihydro-2H-oxazine compounds can act as selective serotonin reuptake inhibitors (SSRIs). These compounds have been tested for their efficacy in treating depression and anxiety disorders in animal models, revealing significant therapeutic potential .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis; study of reaction mechanisms |

| Biology | Investigated for biological activity; potential anticancer properties |

| Medicine | Drug development targeting serotonin pathways; treatment for neurological disorders |

| Industry | Used in synthesizing polymers and resins; versatile industrial applications |

Mechanism of Action

The mechanism by which methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxazine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate can be compared with other similar compounds, such as:

Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: This compound has a similar oxazine ring but with different substituents, leading to variations in chemical reactivity and biological activity.

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Another related compound with a benzoxazine ring, differing in its structural and functional properties.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research applications .

Biological Activity

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is a compound that falls under the category of benzoxazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity against a variety of pathogens. This compound has been studied for its potential efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.56 μg/mL |

| This compound | Escherichia coli | 6.25 μg/mL |

| This compound | Candida albicans | 3.125 μg/mL |

The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains, with MIC values indicating strong inhibitory effects .

Anticancer Properties

Benzoxazine derivatives have also been evaluated for their anticancer potential. In particular, studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various benzoxazines, this compound was found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazine derivatives. Modifications to the oxazine ring and substituents on the carboxylate group can significantly influence both antimicrobial and anticancer activities.

Key Findings in SAR Studies

- Substituent Effects : Electron-donating groups enhance antimicrobial potency, while electron-withdrawing groups may reduce activity.

- Ring Modifications : Alterations to the oxazine ring structure can lead to improved selectivity and potency against specific pathogens or cancer cell types.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of aldehyde precursors with amine or hydroxylamine derivatives, followed by cyclization. Key steps may resemble protocols used for analogous heterocyclic systems, such as the use of trichlorotriazine as a coupling agent under inert conditions (e.g., dry THF or DMF) . Catalysts like palladium or copper can enhance cyclization efficiency, while solvent polarity adjustments (e.g., toluene vs. DMF) may stabilize intermediates and reduce side reactions . Optimization requires monitoring via TLC or LC-MS to track intermediate formation.

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a mobile phase of methanol, water, and phosphate buffer (adjusted to pH 5.5 with phosphoric acid) ensures separation of polar impurities .

- Spectroscopy : H/C NMR confirms the formyl (δ ~9.8–10.2 ppm) and ester (δ ~3.6–3.8 ppm) groups. IR spectroscopy identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments consistent with the oxazine ring cleavage.

Q. How does the compound’s stereochemistry influence its reactivity, and how can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : The 3,4-dihydro-2H-oxazine ring introduces conformational flexibility, but steric effects from substituents (e.g., the formyl group at position 6) can bias ring puckering. Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) may enforce stereocontrol during cyclization. Monitoring via circular dichroism (CD) or chiral HPLC ensures enantiomeric excess .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve discrepancies between experimental and computational data on electronic properties?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites, such as nucleophilic attack at the formyl group. Discrepancies in excited-state intramolecular proton transfer (ESIPT) or charge distribution can arise from solvent effects (e.g., dichloromethane vs. methanol), requiring implicit solvent models (e.g., PCM) for alignment with UV-Vis or fluorescence data .

Q. What strategies address contradictions in thermal stability data between experimental thermogravimetric analysis (TGA) and theoretical predictions?

- Methodological Answer : Experimental TGA may show decomposition at ~200–250°C due to ester and formyl group instability, while gas-phase thermochemical data (e.g., ΔfH(0 K)) from high-level ab initio calculations (e.g., CCSD(T)) may underestimate solid-state lattice energy contributions. Hybrid approaches combining experimental DSC with solid-state DFT (e.g., using VASP) reconcile these differences by modeling crystal packing effects .

Q. How can mechanistic insights into the compound’s reactivity under acidic/basic conditions guide functional group protection strategies?

- Methodological Answer : The formyl group is prone to nucleophilic attack under basic conditions (e.g., aldol condensation), while the ester is hydrolytically labile in acidic media. Protection of the formyl group (e.g., acetal formation) and selective deprotection using mild acids (e.g., PPTS in THF/water) enable stepwise functionalization. Kinetic studies via H NMR monitoring under varying pH conditions quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.